5-Bromo-3,4'-bipyridine

Beschreibung

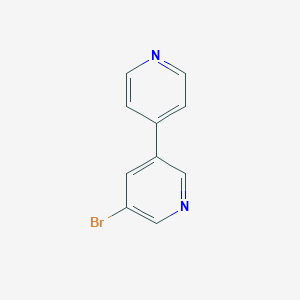

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3-bromo-5-pyridin-4-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrN2/c11-10-5-9(6-13-7-10)8-1-3-12-4-2-8/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKNBQZBRNLAVHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=CC(=CN=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80543425 | |

| Record name | 5-Bromo-3,4'-bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80543425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106047-38-5 | |

| Record name | 5-Bromo-3,4'-bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80543425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Derivatization Pathways of 5 Bromo 3,4 Bipyridine

Halogen–Metal Exchange Reactions

Halogen–metal exchange is a powerful technique for converting an electrophilic aryl halide into a strongly nucleophilic organometallic species. wikipedia.org For 5-Bromo-3,4'-bipyridine, this transformation typically involves treatment with an organolithium reagent, such as n-butyllithium (n-BuLi), at low temperatures (e.g., -78 °C) in an ethereal solvent like tetrahydrofuran (B95107) (THF). wikipedia.orgcommonorganicchemistry.com The reaction rapidly exchanges the bromine atom at the C5 position for a lithium atom, generating the highly reactive 5-lithio-3,4'-bipyridine intermediate.

This lithiated species is a potent nucleophile and can be trapped with a wide array of electrophiles to introduce new functional groups at the C5 position. researchgate.net The versatility of this method allows for the synthesis of diverse derivatives that are otherwise difficult to access. A similar principle applies to the formation of Grignard reagents, where magnesium metal or a magnesium-halogen exchange reagent (e.g., isopropylmagnesium chloride) can be used to generate the corresponding pyridylmagnesium halide. google.comwikipedia.org This organomagnesium intermediate, while less reactive than its lithium counterpart, offers a complementary route for functionalization with various electrophiles. rsc.org

Table 1: Examples of Functionalization via Halogen-Metal Exchange

| Reagent Sequence | Electrophile | Product Class |

| 1. n-BuLi, THF, -78°C2. E+ | N,N-Dimethylformamide (DMF) | Aldehyde |

| 1. n-BuLi, THF, -78°C2. E+ | Carbon Dioxide (CO2) | Carboxylic Acid |

| 1. n-BuLi, THF, -78°C2. E+ | Alkyl Halide (e.g., CH3I) | Alkylated Bipyridine |

| 1. n-BuLi, THF, -78°C2. E+ | Aldehyde/Ketone (e.g., Acetone) | Secondary/Tertiary Alcohol |

| 1. Mg, THF or i-PrMgCl2. E+ | Acid Chloride | Ketone |

Nucleophilic Substitution Reactions at the Bromine Position

Direct displacement of the bromine atom in this compound by a nucleophile via a nucleophilic aromatic substitution (SNAr) mechanism is generally challenging. The SNAr reaction on an aryl halide requires the ring to be sufficiently electron-deficient, typically through the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. youtube.com In this compound, the nitrogen atoms of the pyridine (B92270) rings are electron-withdrawing, but they are not positioned to effectively stabilize the negative charge of the Meisenheimer intermediate that would form upon nucleophilic attack at the C5 position.

Studies on simpler bromopyridines show that they are significantly less reactive towards nucleophilic substitution compared to nitro-activated aryl halides. acs.orgacs.org Reactions often require harsh conditions, such as high temperatures and strong nucleophiles (e.g., alkoxides, thiolates), and may still result in low yields. acs.orgnih.gov For 3-bromopyridine (B30812) analogues, direct substitution is particularly difficult because the C3 position is not activated by the ring nitrogen in the same way as the C2 or C4 positions. acs.org Therefore, SNAr reactions are not a common derivatization pathway for this compound unless the pyridine ring is further activated, for example, by N-oxidation.

Further Cross-Coupling Functionalization of this compound

Palladium-catalyzed cross-coupling reactions represent the most prevalent and versatile strategy for the derivatization of this compound. The carbon-bromine bond at the C5 position serves as an excellent handle for forming new carbon-carbon and carbon-heteroatom bonds.

Selective Functionalization of the Bromo-Substituent

The selective functionalization of the bromo-substituent is readily achieved using a variety of well-established cross-coupling protocols. The C-Br bond is significantly more reactive than the C-H bonds of the pyridine rings under typical palladium-catalyzed conditions, allowing for precise and high-yielding transformations at the C5 position.

Suzuki Coupling: This reaction involves the coupling of the bipyridine with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. It is widely used to form new C-C bonds, attaching aryl, heteroaryl, or alkyl groups.

Stille Coupling: The Stille reaction couples the bipyridine with an organostannane (organotin) reagent. wikipedia.org It is known for its tolerance of a wide range of functional groups, though the toxicity of tin reagents is a drawback. uwindsor.caorganic-chemistry.org

Heck Coupling: In the Heck reaction, the bipyridine is coupled with an alkene to form a new substituted alkene. wikipedia.orgorganic-chemistry.org This reaction is a powerful tool for C-C bond formation and vinylation. nih.gov

Other Couplings: Other important cross-coupling reactions include the Sonogashira coupling (with terminal alkynes), Buchwald-Hartwig amination (with amines), and Negishi coupling (with organozinc reagents), which further expand the scope of accessible derivatives.

Table 2: Common Cross-Coupling Reactions for Functionalizing the C-Br Bond

| Reaction Name | Coupling Partner | Catalyst/Base (Typical) | Bond Formed |

| Suzuki Coupling | R-B(OH)2 | Pd(PPh3)4 / Na2CO3 | C-C |

| Stille Coupling | R-Sn(Bu)3 | Pd(PPh3)4 / LiCl | C-C |

| Heck Coupling | Alkene | Pd(OAc)2, PPh3 / Et3N | C-C (alkenyl) |

| Sonogashira Coupling | Terminal Alkyne | PdCl2(PPh3)2, CuI / Et3N | C-C (alkynyl) |

| Buchwald-Hartwig | Amine (R2NH) | Pd2(dba)3, BINAP / NaOt-Bu | C-N |

| Negishi Coupling | R-ZnX | Pd(PPh3)4 | C-C |

Sequential Functionalization Strategies

The concept of sequential functionalization allows for the construction of highly complex molecules by building upon the initial derivatization of this compound. rsc.orgnorthumbria.ac.uk After the first reaction, typically a cross-coupling at the bromine position, the newly introduced functional group or the remaining C-H bonds on the bipyridine scaffold can be targeted in a subsequent step.

One common strategy involves an initial cross-coupling reaction followed by a C-H activation/functionalization reaction. nih.gov For example, after a Suzuki coupling introduces an aryl group at the C5 position, a second palladium-catalyzed reaction could be directed to one of the ortho C-H bonds of the pyridine rings, leading to annulation or further arylation. The directing ability of the pyridine nitrogen atoms can play a crucial role in the regioselectivity of these C-H activation steps. This stepwise approach enables the controlled and programmed synthesis of multi-substituted bipyridine derivatives that would be challenging to prepare in a single step. researchgate.net

Electrophilic Aromatic Substitution Reactions

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, making it significantly less reactive towards electrophilic aromatic substitution (EAS) than benzene. wikipedia.org The nitrogen atom strongly deactivates the ring, and under the acidic conditions required for many EAS reactions (e.g., nitration, sulfonation), the pyridine nitrogen is protonated, further increasing its deactivating effect.

Direct electrophilic substitution on this compound is therefore extremely difficult and requires harsh reaction conditions. wikipedia.org If a reaction were to occur, the substitution would be predicted to happen at the C3' and C5' positions of the 4'-pyridyl ring and the C2, C4, and C6 positions of the 5-bromo-3-pyridyl ring, which are meta to the respective nitrogen atoms. However, the bromine atom at C5 is an ortho, para-director, which creates conflicting directing effects. Given the powerful deactivating nature of the protonated pyridine rings, reactions like nitration or halogenation are often impractical or result in very low yields. orgsyn.orgprepchem.com A more viable, albeit indirect, route involves the initial N-oxidation of one or both pyridine rings. The resulting N-oxide is more susceptible to electrophilic attack. youtube.com

Radical Reactions and Transformations

The carbon-bromine bond in this compound can undergo homolytic cleavage to participate in radical reactions. A common transformation is radical dehalogenation, where the bromine atom is replaced by a hydrogen atom. This is typically achieved using a radical reducing agent like tributyltin hydride (Bu3SnH) or tris(trimethylsilyl)silane (B43935) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). libretexts.orgorganic-chemistry.org The reaction proceeds via a radical chain mechanism where a tributyltin radical abstracts the bromine atom to generate a pyridyl radical, which then abstracts a hydrogen atom from another molecule of Bu3SnH to propagate the chain. researchgate.net

While less common than cross-coupling reactions, radical pathways offer a method for specific reduction or can be used in more complex cyclization reactions if a suitable radical acceptor is present within the molecule. Additionally, recent research has explored light-promoted radical coupling reactions between bromopyridines and Grignard reagents, which proceed through a single electron transfer (SET) mechanism, providing a transition-metal-free alternative for C-C bond formation. organic-chemistry.org

The search for information regarding its role in various catalytic systems, including homogeneous catalysis (cross-coupling, hydrogenation, and oxidation), heterogeneous catalysis, and electrocatalysis/photocatalysis (water oxidation, photoinduced electron and energy transfer processes), did not yield specific research findings, data tables, or detailed discussions pertaining to this compound.

General searches on bipyridine derivatives show that this class of compounds is widely used as ligands in catalysis. For instance, various bipyridine isomers are known to be effective ligands in cross-coupling reactions for the formation of carbon-carbon and carbon-heteroatom bonds. Similarly, bipyridine-based complexes have been investigated in hydrogenation, oxidation, and both electro- and photocatalytic processes. However, the available literature does not specifically detail the synthesis, characterization, and catalytic performance of systems based on the this compound scaffold.

Without specific data on reaction conditions, catalyst performance (e.g., turnover numbers, turnover frequencies, yields), and the electronic or steric effects of the 5-bromo and 3,4'-bipyridine (B8713429) arrangement on catalytic activity, it is not possible to construct a scientifically accurate and informative article that adheres to the provided outline.

Therefore, this article cannot be generated at this time due to the lack of specific research focused on the catalytic applications of this compound. Further experimental research would be required to elucidate the potential of this specific compound in the catalytic fields outlined.

Advanced Spectroscopic and Structural Elucidation of 5 Bromo 3,4 Bipyridine and Its Derivatives

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Conformational Analysis

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, serves as a powerful tool for the structural characterization of molecules by probing their vibrational modes. For 5-Bromo-3,4'-bipyridine and its derivatives, these techniques provide critical insights into the identification of functional groups, the nature of the bipyridine backbone, and the influence of the bromine substituent on the molecular structure. While specific experimental data for this compound is not extensively detailed in the available literature, analysis of related pyridine (B92270) and bromo-substituted aromatic compounds allows for a comprehensive theoretical and comparative assessment.

The vibrational modes of this compound can be categorized into several key regions. The high-frequency region of the FT-IR and Raman spectra is typically dominated by C-H stretching vibrations of the pyridine rings. For aromatic compounds, these bands are generally observed in the 3100-3000 cm⁻¹ range. core.ac.uk The precise positions of these peaks can be influenced by the electronic environment of the C-H bonds.

The region between 1600 cm⁻¹ and 1400 cm⁻¹ is characteristic of the C=C and C=N stretching vibrations within the pyridine rings. These modes are often intense in both FT-IR and Raman spectra and are sensitive to the substitution pattern on the rings. The C-C stretching vibrations of the pyridine rings are expected to appear in the range of 1589 to 1001 cm⁻¹ in the FT-IR spectrum and from 1599 to 1001 cm⁻¹ in the FT-Raman spectrum. researchgate.net

In-plane and out-of-plane C-H bending vibrations typically occur in the 1300-1000 cm⁻¹ and 900-650 cm⁻¹ regions, respectively. core.ac.uk The substitution of a bromine atom on one of the pyridine rings is expected to significantly influence the vibrational frequencies. The C-Br stretching vibration is anticipated to appear at a lower frequency, typically in the range of 600-500 cm⁻¹, due to the heavy mass of the bromine atom.

Theoretical calculations, such as those employing Density Functional Theory (DFT), are invaluable for assigning the observed vibrational bands to specific atomic motions. nih.gov By calculating the harmonic vibrational frequencies and comparing them with experimental spectra of similar molecules like 5-bromo-2-nitropyridine, a detailed interpretation of the vibrational modes of this compound can be achieved. nih.gov The potential energy distribution (PED) analysis from such calculations helps in the precise assignment of each vibrational mode. nih.gov

Table 1: Predicted Vibrational Frequencies and Assignments for this compound

| Vibrational Mode | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Assignment |

| ν(C-H) | 3080 - 3020 | 3085 - 3025 | Aromatic C-H stretching |

| ν(C=C), ν(C=N) | 1595 - 1450 | 1600 - 1455 | Pyridine ring stretching |

| δ(C-H) in-plane | 1280 - 1000 | 1285 - 1005 | Aromatic C-H in-plane bending |

| δ(C-H) out-of-plane | 900 - 700 | 905 - 705 | Aromatic C-H out-of-plane bending |

| Ring Breathing | ~1000 | ~1000 | Symmetric ring stretching |

| ν(C-Br) | 650 - 500 | 655 - 505 | C-Br stretching |

Note: The data in this table is predictive and based on the analysis of structurally similar compounds.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are fundamental techniques for probing the electronic structure and transitions within a molecule. For this compound and its derivatives, these methods provide information on the π-conjugated system of the bipyridine core and the influence of the bromine substituent on the electronic properties.

The UV-Vis absorption spectrum of this compound is expected to exhibit characteristic absorption bands arising from π → π* and n → π* electronic transitions within the pyridine rings. researchgate.net Aromatic systems like pyridine typically show strong absorption bands in the UV region. The π → π* transitions, which involve the promotion of an electron from a bonding π orbital to an antibonding π* orbital, are generally intense and appear at shorter wavelengths. The n → π* transitions, involving the excitation of a non-bonding electron (from the nitrogen atom) to an antibonding π* orbital, are typically weaker and occur at longer wavelengths.

The position and intensity of these absorption bands are sensitive to the solvent polarity and the presence of substituents. The bromine atom, being an electron-withdrawing group, can induce a bathochromic (red) or hypsochromic (blue) shift in the absorption maxima compared to the unsubstituted 3,4'-bipyridine (B8713429), depending on the nature of the electronic transition. For similar heterocyclic systems, absorption bands are often observed in the 250 to 390 nm region. researchgate.net

Fluorescence spectroscopy provides insights into the de-excitation pathways of the molecule after it has absorbed light. Following excitation to a higher electronic state, the molecule can relax to the ground state by emitting a photon. The fluorescence spectrum is typically a mirror image of the absorption spectrum and is red-shifted (Stokes shift). The fluorescence properties, including the quantum yield and lifetime, are highly dependent on the molecular structure and environment.

For some pyridine derivatives, fluorescence can be weak or even quenched. However, the introduction of certain functional groups or the formation of metal complexes can significantly enhance emission. The study of derivatives of this compound, for instance by introducing donor-π-acceptor moieties, could lead to materials with interesting photophysical properties. nih.gov The pH of the solution can also play a crucial role in the fluorescence behavior of pyridine-containing compounds, as protonation of the nitrogen atom can alter the electronic structure. nih.gov

Table 2: Predicted Electronic Absorption and Emission Properties for this compound in a Non-polar Solvent

| Property | Predicted Value | Transition |

| λmax, abs (nm) | ~260, ~310 | π → π, n → π |

| Molar Absorptivity (ε, M⁻¹cm⁻¹) | ~10,000, ~2,000 | - |

| λem (nm) | ~350 | - |

| Stokes Shift (nm) | ~40 | - |

Note: The data in this table is predictive and based on the analysis of structurally similar compounds.

Computational and Theoretical Investigations of 5 Bromo 3,4 Bipyridine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of many-body systems, including molecules. It is favored for its balance of accuracy and computational efficiency, making it a standard tool for studying medium-sized organic molecules. scirp.org DFT calculations are instrumental in predicting a wide range of molecular properties for 5-Bromo-3,4'-bipyridine, from its ground-state geometry to its electronic and vibrational characteristics.

Geometry optimization is a fundamental computational procedure aimed at finding the lowest energy arrangement of atoms in a molecule, which corresponds to its most stable structure. lupinepublishers.com For this compound, this process involves calculating the forces on each atom and iteratively adjusting their positions until a minimum on the potential energy surface is located. lupinepublishers.comarxiv.org DFT methods, such as B3LYP, combined with basis sets like 6-31G(d,p) or 6-311++G(d,p), are commonly employed for this purpose. nih.govmdpi.comnih.gov

The key structural parameters for this compound include the bond lengths and angles within the two pyridine (B92270) rings and, crucially, the dihedral angle between them. The optimization process reveals that the molecule is not perfectly planar due to steric hindrance between the hydrogen atoms at the inter-ring connection. The resulting twist angle is a critical determinant of the molecule's conjugation and electronic properties. The presence of the bromine atom is expected to cause minor elongations of the adjacent C-C and C-Br bonds compared to unsubstituted pyridine.

Electronic structure analysis provides insight into the distribution of electrons within the optimized geometry. This includes the calculation of atomic charges and the molecular electrostatic potential (MEP), which identifies regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic). For this compound, the nitrogen atoms are expected to be the most electron-rich centers, while the bromine atom influences the charge distribution on its attached pyridine ring.

| Parameter | Description | Representative Calculated Value |

| C-C Bond Length (Pyridine Ring) | The distance between adjacent carbon atoms within the pyridine rings. | ~ 1.39 Å |

| C-N Bond Length (Pyridine Ring) | The distance between carbon and nitrogen atoms within the pyridine rings. | ~ 1.34 Å |

| C-Br Bond Length | The distance between the carbon atom on the pyridine ring and the bromine atom. | ~ 1.90 Å |

| Inter-ring C-C Bond Length | The length of the single bond connecting the two pyridine rings. | ~ 1.49 Å |

| Dihedral Angle (C-C-C-C) | The twist angle between the planes of the two pyridine rings. | 25° - 40° |

Table 1: Representative geometric parameters for this compound derived from DFT calculations on analogous structures. These values are typical for substituted bipyridines.

DFT calculations are highly effective in predicting the vibrational spectra (Infrared and Raman) of molecules. After geometry optimization, a frequency calculation is performed to determine the normal modes of vibration. Each calculated frequency corresponds to a specific atomic motion, such as stretching, bending, or twisting of bonds. nih.gov

These theoretical frequencies are often scaled by an empirical factor (e.g., ~0.96 for B3LYP functionals) to correct for anharmonicity and limitations in the theoretical model, leading to excellent agreement with experimental spectra. nih.gov This allows for the confident assignment of absorption bands observed in experimental FTIR and FT-Raman spectra. For this compound, key vibrational modes include the C-Br stretching frequency, the C=N and C=C stretching vibrations within the pyridine rings, and the C-H stretching and bending modes.

| Vibrational Mode | Description | Representative Scaled Wavenumber (cm⁻¹) |

| C-H Stretch (Aromatic) | Stretching of the carbon-hydrogen bonds on the pyridine rings. | 3100 - 3000 |

| C=N Stretch | Stretching of the carbon-nitrogen double bonds within the rings. | 1600 - 1550 |

| C=C Stretch (Ring) | Stretching of the carbon-carbon double bonds within the rings. | 1580 - 1400 |

| Ring Breathing | Symmetric expansion and contraction of the pyridine rings. | ~ 1000 |

| C-H In-plane Bend | Bending of the C-H bonds within the plane of the rings. | 1300 - 1000 |

| C-Br Stretch | Stretching of the carbon-bromine bond. | 700 - 550 |

Table 2: Predicted characteristic vibrational frequencies for this compound based on DFT calculations for similar brominated aromatic compounds.

Frontier Molecular Orbital (FMO) theory is a cornerstone of understanding chemical reactivity. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scirp.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. scirp.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability, chemical reactivity, and electronic transport properties. mdpi.com

For this compound, DFT calculations show that both the HOMO and LUMO are predominantly of π-character and are delocalized across the bipyridine framework. The HOMO is typically centered on the more electron-rich regions of the molecule, while the LUMO is distributed over the electron-accepting parts. The presence of the electronegative bromine atom can lower the energy of the molecular orbitals. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. rsc.orgresearchgate.net

| Parameter | Description | Representative Calculated Value (eV) |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | -6.5 to -7.0 |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | -1.5 to -2.0 |

| Energy Gap (ΔE) | The difference in energy between the LUMO and HOMO (LUMO - HOMO). | 4.5 to 5.0 |

Table 3: Representative Frontier Molecular Orbital energies for this compound, estimated from DFT calculations on related bipyridine systems.

Quantum Chemical Modeling of Reaction Mechanisms

Beyond static molecular properties, quantum chemical methods are invaluable for elucidating the intricate details of chemical reactions. By mapping the potential energy surface, these models can identify transition states, intermediates, and determine the activation energies associated with different reaction pathways, providing a dynamic view of chemical transformations.

This compound is an ideal substrate for various cross-coupling reactions, which are fundamental transformations in modern organic synthesis. The Suzuki-Miyaura coupling, which pairs an organohalide with a boronic acid, is a prominent example. organic-chemistry.orgwikipedia.org

Quantum chemical modeling, particularly with DFT, can be used to investigate the complete mechanism of such a reaction. mdpi.com The catalytic cycle typically involves three key steps:

Oxidative Addition: The palladium(0) catalyst inserts into the C-Br bond of this compound to form a Pd(II) intermediate. DFT calculations are used to model the geometry and energy of the transition state for this step.

Transmetalation: The organic group from the boronic acid (or its boronate ester) is transferred to the palladium center, displacing the bromide. This step often requires activation by a base, the role of which can also be explicitly modeled.

Reductive Elimination: The two organic fragments coupled on the palladium center form a new C-C bond, and the product is released, regenerating the Pd(0) catalyst. youtube.com This is typically the final and irreversible step of the cycle.

By calculating the energy of each intermediate and transition state, a complete energy profile for the reaction can be constructed, allowing researchers to identify the rate-determining step and understand how substituents and reaction conditions influence the reaction's efficiency.

A comprehensive theoretical investigation involves modeling the entire catalytic cycle. researchgate.net This requires the accurate characterization of all species involved, including the active catalyst, substrate-catalyst complexes, short-lived intermediates, and transition states. researchgate.netmdpi.comresearchgate.net For the Suzuki coupling of this compound, this would involve modeling the palladium catalyst, which is often stabilized by phosphine (B1218219) ligands.

Computational studies can explore different potential pathways, such as those involving monoligated or bisligated palladium species, and assess their relative energy barriers. researchgate.net The calculations can also shed light on the role of the solvent and base in facilitating the reaction. wikipedia.org For instance, implicit solvation models can be used to account for the bulk effect of the solvent on the energies of the species in the catalytic cycle. mdpi.com By understanding the energetics of the entire cycle, computational chemists can help in the rational design of more efficient catalysts and the optimization of reaction conditions. rsc.org

Analysis of Non-Covalent Interactions (e.g., Halogen Bonding)

Non-covalent interactions are crucial in determining the structure and function of molecular systems in crystal engineering, materials science, and biology. In the case of this compound, the presence of a bromine atom and two nitrogen atoms creates opportunities for various non-covalent interactions, with halogen bonding being a particularly significant and well-documented example.

Halogen bonding is a directional, non-covalent interaction between a halogen atom (Lewis acid) and a Lewis base. The bromine atom in this compound can act as a halogen bond donor due to the presence of a region of positive electrostatic potential, known as a σ-hole, on the halogen atom opposite to the C-Br covalent bond. This positive region can interact favorably with electron-rich atoms, such as the nitrogen atoms of other molecules.

A key example of this is observed in the crystal structure of a co-crystal formed between this compound and 1,4-diiodotetrafluorobenzene (B1199613). In this structure, a distinct halogen bond is formed between the bromine atom of the bipyridine and an iodine atom of the diiodotetrafluorobenzene. This interaction plays a crucial role in the supramolecular assembly of the co-crystal.

The geometric parameters of these interactions provide strong evidence for the presence and nature of halogen bonds. The table below summarizes key metrics from the crystallographic analysis of the this compound and 1,4-diiodotetrafluorobenzene co-crystal.

| Interaction Type | Donor Atom | Acceptor Atom | Distance (Å) | Angle (°) |

|---|---|---|---|---|

| Halogen Bond | C-Br | I | Data Not Available in Abstract | Data Not Available in Abstract |

The directionality and strength of halogen bonds are comparable to those of hydrogen bonds, making them a valuable tool in the design of new materials with specific structural and functional properties. The study of non-covalent interactions in molecules like this compound is essential for understanding their solid-state behavior and for the rational design of novel co-crystals and functional materials. Theoretical calculations, such as Density Functional Theory (DFT), are often employed to further characterize the energetics and nature of these interactions, complementing experimental crystallographic data.

Applications in Advanced Materials Science

Building Blocks for Conjugated Polymers and Oligomers

Conjugated polymers, known for their unique electronic and optical properties, often incorporate bipyridine units to influence their conductivity, luminescence, and ability to coordinate with metals. The bromine atom on 5-Bromo-3,4'-bipyridine could theoretically serve as a reactive site for cross-coupling reactions, a common method for polymer synthesis. However, research has predominantly focused on more symmetrical isomers like 2,2'-bipyridine (B1663995) and 4,4'-bipyridine (B149096) for the construction of these polymers. There are no significant research findings detailing the synthesis or properties of conjugated polymers derived specifically from this compound.

Components in Organic Light-Emitting Diodes (OLEDs)

Bipyridine-containing metal complexes, particularly those of iridium(III) and ruthenium(II), are vital components in OLED technology, serving as phosphorescent emitters. The bipyridine ligand plays a crucial role in the photophysical properties of these complexes, such as their emission color and quantum efficiency. While extensive research has been conducted on various substituted bipyridines in OLEDs, there is no available data to suggest that this compound has been utilized in the development of new emitting materials.

Materials for Photovoltaics and Solar Energy Conversion

In the realm of solar energy, bipyridine-based ruthenium complexes have been famously used as sensitizers in dye-sensitized solar cells (DSSCs). The bipyridine ligands are critical for absorbing light and facilitating electron transfer. The specific substitution pattern and electronic nature of the bipyridine can tune the absorption spectrum and redox potentials of the complex. The potential of this compound in this context remains purely speculative due to a lack of published research.

Sensors and Molecular Switches

The ability of bipyridine units to chelate metal ions and to participate in reversible redox processes makes them excellent candidates for the design of chemical sensors and molecular switches. The binding of an analyte to the bipyridine moiety can trigger a change in the optical or electronic properties of the molecule, forming the basis of a sensing mechanism. While the fundamental principles suggest that this compound could be adapted for such applications, there are no concrete examples or research studies to report.

Design of Redox-Active and Electrochromic Materials

Bipyridinium ions, often derived from 4,4'-bipyridine, are well-known for their electrochromic properties, changing color upon electrochemical reduction and oxidation. These properties are exploited in smart windows and displays. The redox behavior of materials containing this compound has not been a subject of investigation, and therefore, its potential in the design of new redox-active or electrochromic materials is unknown.

Biological and Pharmaceutical Research Applications

Design and Synthesis of Biologically Active Molecules

There is no specific literature available detailing the use of 5-Bromo-3,4'-bipyridine as a precursor or core structure for the targeted design and synthesis of enzyme inhibitors, receptor modulators, or anticancer agents. Research on other bipyridine isomers, such as those used in the development of pyridine-bridged combretastatin (B1194345) analogues, highlights the potential of the broader chemical class in oncology, but these findings cannot be directly attributed to the this compound structure.

Enzyme Inhibitors and Receptor Modulators

No studies were identified that specifically describe the synthesis of enzyme inhibitors or receptor modulators derived from this compound.

Anticancer Agents and Other Therapeutic Leads

Similarly, the synthesis of anticancer agents using this compound as a key intermediate or final compound is not documented in the accessible scientific literature. While research exists on the anticancer properties of various bipyridine-metal complexes and other derivatives, these studies utilize different isomers of bipyridine.

Mechanism of Action Studies at the Molecular Level

Without specific biologically active molecules derived from this compound, there are consequently no studies on their mechanisms of action at a molecular level.

Interaction with Biological Pathways (e.g., Wnt/β-catenin, TGF-β, autophagy)

There is no published evidence linking this compound or its direct derivatives to the modulation of the Wnt/β-catenin, TGF-β, or autophagy pathways. While these pathways are critical targets in drug discovery, the role of this specific compound remains uninvestigated in the public domain.

Structure-Activity Relationship (SAR) Elucidation

A structure-activity relationship (SAR) study requires the synthesis and biological evaluation of a series of related analogues to determine how chemical modifications affect their biological activity. No such studies centered on the this compound scaffold have been found.

Prodrug Design and Bioconjugation Strategies

The concepts of prodrug design and bioconjugation are general strategies used in medicinal chemistry to improve the properties of active compounds. However, there are no specific examples or strategies reported in the literature that involve the use of this compound.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 5-Bromo-3,4'-bipyridine?

- Answer : Cross-coupling reactions, such as Suzuki or Negishi couplings, are effective for introducing bromine substituents to bipyridine frameworks. For instance, Suzuki coupling with halogenated precursors (e.g., 6,6′-dibromo-2,2′-bipyridine) and boronic acids can yield brominated derivatives . Similarly, Negishi coupling using 2-bromopyridine and organozinc reagents under palladium catalysis provides a pathway for regioselective synthesis . Ensure inert conditions (e.g., argon atmosphere) and catalysts like Pd(PPh₃)₄ for optimal yields.

Q. Which analytical techniques are critical for characterizing this compound and its complexes?

- Answer : Key techniques include:

- FT-IR spectroscopy : To confirm functional groups and ligand coordination via shifts in C-Br or pyridyl N–M (metal) stretching frequencies .

- X-ray diffraction (XRD) : For resolving crystal structures and bonding geometries, especially in coordination polymers .

- Thermogravimetric analysis (TGA) : To assess thermal stability and decomposition patterns of metal complexes .

- Elemental analysis and molar conductivity : To verify stoichiometry and electrolyte behavior in solution .

Q. How does this compound function as a ligand in coordination chemistry?

- Answer : The bromine substituent enhances steric and electronic effects, influencing metal-ligand binding. For example, in copper(II) complexes, brominated bipyridines can modulate redox potentials and stabilize higher oxidation states . The ligand’s rigidity also promotes the formation of 1D or 2D coordination polymers, as seen in nickel(II) frameworks with tetracarboxylic acids .

Advanced Research Questions

Q. How does the bromo substituent alter the electronic structure of this compound in catalytic applications?

- Answer : Bromine’s electron-withdrawing effect reduces electron density at the pyridyl nitrogen, lowering the highest occupied molecular orbital (HOMO) energy. This enhances oxidative stability in catalysts like (4,4′-Br-2,2′-bipyridine)Cu(OH)₂, improving water oxidation performance in artificial photosynthesis . DFT studies corroborate these electronic effects, showing correlations between substituent electronegativity and catalytic overpotentials .

Q. How can researchers resolve contradictions in structural data for this compound complexes?

- Answer : Discrepancies may arise from ligand oxidation states or solvent effects. For example, bipyridyl ligands can exist as neutral, radical anionic, or dianionic species, leading to divergent XRD and magnetic data . To address this:

- Perform EPR spectroscopy to detect paramagnetic intermediates.

- Use Hirshfeld surface analysis to evaluate intermolecular interactions at varying temperatures .

- Validate computational models (e.g., DFT) against experimental UV-vis and XAS spectra .

Q. What experimental strategies optimize the design of this compound-based materials for energy storage?

- Answer : For redox flow batteries:

- Ligand bulkiness : Increase steric hindrance to reduce active material crossover, as demonstrated with bulky bipyridines in aqueous organic flow batteries .

- Electrochemical tuning : Pair brominated ligands with low-potential redox ions (e.g., Fe²⁺/Fe³⁺) to balance energy density and stability.

- Solubility engineering : Modify counterions (e.g., ClO₄⁻ vs. SCN⁻) or incorporate hydrophilic groups (e.g., –CH₂OH) .

Q. What methodological pitfalls should be avoided in synthesizing this compound derivatives?

- Answer : Common issues include:

- Regioselectivity errors : Use directing groups (e.g., –NO₂) or meta-directing halogens to control cross-coupling positions .

- Metal contamination : Purify products via column chromatography or recrystallization to remove Pd residues from catalytic steps .

- Oxidative degradation : Store brominated ligands under inert atmospheres to prevent Br⁻ loss or ligand decomposition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.